![molecular formula C24H20O6 B14957485 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B14957485.png)
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C22H18O5
Preparation Methods
The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as chromatography and spectroscopy for product isolation and analysis .
Chemical Reactions Analysis
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into simpler components
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
8-methoxy-3-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-2H-chromen-2-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Another related compound with variations in the substituents, resulting in unique reactivity and applications.
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone:
Biological Activity
8-Methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one, commonly referred to as a chromone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of chromones, characterized by a benzopyranone structure. Its IUPAC name is this compound. The structural formula can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C₁₈H₁₈O₅ |
Molecular Weight | 318.34 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other tubulin inhibitors, it disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- Selective Cytotoxicity : Studies have shown that the compound selectively targets cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
- Mechanisms of Action : The compound interacts with multiple molecular targets, including:
Anti-inflammatory and Antioxidant Activities
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory and antioxidant properties:
- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and mediators, which may contribute to its potential therapeutic effects in inflammatory diseases.
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Tubulin inhibition |
PC-3 (Prostate Cancer) | 12.0 | Apoptosis induction |
A375 (Melanoma) | 9.0 | Cell cycle arrest |
These results indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
Animal model studies have confirmed the in vitro findings, demonstrating significant tumor growth inhibition with minimal toxicity:
Properties
Molecular Formula |
C24H20O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H20O6/c1-14-22(29-13-21(25)15-4-6-16(27-2)7-5-15)11-10-19-18-9-8-17(28-3)12-20(18)24(26)30-23(14)19/h4-12H,13H2,1-3H3 |
InChI Key |
LFFNCUYIIATKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.